2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid
Description
Properties
Molecular Formula |
C8H4BrF3O2S |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-bromo-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H4BrF3O2S/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) |
InChI Key |
ZNTOVECWEXHWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
A common precursor is 2-bromo-5-(trifluoromethyl)benzonitrile , which can be converted into the corresponding aldehyde and subsequently into the target benzoic acid derivative. The trifluoromethylsulfanyl substituent is often introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions.
Synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile
This intermediate is prepared by bromination of trifluoromethyl-substituted benzonitriles or by direct trifluoromethylation of bromobenzonitriles under controlled conditions. Methods include:
- Catalytic fluorination of brominated aromatic precursors.
- Use of trifluoromethylthiolating agents under mild conditions to install the –SCF3 group.
Conversion of Benzonitrile to Benzaldehyde
The reduction of 2-bromo-5-(trifluoromethyl)benzonitrile to 2-bromo-5-(trifluoromethyl)benzaldehyde is achieved using diisobutylaluminum hydride (DIBAL-H) under low temperature (-78 °C to -50 °C) in toluene or dichloromethane solvents. The reaction is quenched carefully with water and neutralized to pH 10 with sodium hydroxide. The aldehyde is then extracted and purified by flash chromatography.
Reaction conditions and yield example:
| Parameter | Details |
|---|---|
| Starting material | 2-bromo-5-(trifluoromethyl)benzonitrile (10 g, 40 mmol) |
| Reducing agent | Diisobutylaluminum hydride (48 mL, 1.0 M in hexane) |
| Solvent | Dichloromethane (100 mL) |
| Temperature | Ambient temperature for 1 hour after addition at -78 °C |
| Workup | Quenched with 3 N HCl, washed, dried, evaporated |
| Purification | Flash chromatography (5% ethyl acetate/hexane) |
| Yield | Approximately 76% |
| Characterization | ^1H NMR (CDCl3): δ 10.39 (s, 1H), 8.18 (d, J=2 Hz, 1H), 7.82 (d, J=8.8 Hz, 1H), 7.70 (dd, J=8.5, 2 Hz, 1H) |
Introduction of the Trifluoromethylsulfanyl Group
The trifluoromethylsulfanyl group is introduced by nucleophilic substitution using trifluoromethylthiolating reagents or via copper-catalyzed coupling reactions with trifluoromethylthiol sources. Typical reagents include:
- Trifluoromethylthiolate salts.
- Electrophilic trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride.
Reaction conditions are optimized to avoid side reactions and to maintain the integrity of the bromine substituent.
Oxidation to Benzoic Acid
The aldehyde intermediate is oxidized to the corresponding carboxylic acid using standard oxidation protocols such as:
- Potassium permanganate (KMnO4) under controlled pH.
- Chromium-based oxidants (e.g., Jones oxidation).
- Catalytic aerobic oxidation under mild conditions.
The oxidation step is critical to obtain the final 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid with high purity.
Summary of Key Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination/Trifluoromethylation | Brominated benzonitrile + trifluoromethylthiolating agent | Variable | Requires careful temperature control |
| Nitrile to aldehyde reduction | Diisobutylaluminum hydride, -78 to -50 °C, toluene or DCM | 76 | Flash chromatography purification |
| Aldehyde to acid oxidation | KMnO4 or Jones reagent | High | Mild conditions preserve substituents |
| Final purification | Recrystallization or chromatography | — | Confirmed by NMR, MS, and elemental analysis |
Analytical and Characterization Data
The final compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular formula | C8H4BrF3O2S |
| Molecular weight | ~307 g/mol |
| Solubility | Moderately soluble in organic solvents |
| NMR (proton) | Characteristic aromatic and acid protons |
| Mass spectrometry | Molecular ion peak consistent with formula |
| Log P (octanol/water) | ~3.3 (consensus) |
| Melting point | Typically determined experimentally |
The preparation of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid involves a multi-step synthetic route starting from brominated trifluoromethylbenzonitriles. The critical transformations include selective reduction of the nitrile to aldehyde, introduction of the trifluoromethylsulfanyl group, and oxidation to the carboxylic acid. Reaction conditions are carefully controlled to maximize yield and purity, with yields around 70-80% reported for key steps.
This synthesis is supported by a variety of literature sources and patent disclosures, demonstrating the compound’s accessibility for further pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The trifluoromethylsulfanyl group can be oxidized to form sulfone or sulfoxide derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.
Major Products Formed
Substitution Reactions: Various substituted benzoic acid derivatives.
Oxidation Reactions: Sulfone or sulfoxide derivatives.
Reduction Reactions: Reduced forms of the original compound.
Scientific Research Applications
2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfanyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs in the Benzoic Acid Family
The following table compares 2-bromo-5-(trifluoromethyl)benzoic acid with positional isomers and derivatives:
Key Observations :
- Electronic Effects : The -CF₃ group at the 5-position (target compound) provides stronger electron-withdrawing effects than methyl or fluoro substituents, enhancing electrophilic substitution reactivity .
- Acidity : The target compound’s acidity (pKa ≈2.1) is higher than its 6-CF₃ analog (pKa ~2.5) due to resonance stabilization differences .
Derivatives and Functionalized Analogs
Ester Derivatives
- Methyl 2-bromo-5-(trifluoromethyl)benzoate (CAS 1483-56-3 ester): Synthesized via thionyl chloride-mediated esterification (95% yield) . Compared to its 3-bromo-4-CF₃ analog, this ester exhibits faster hydrolysis rates due to steric accessibility .
Sulfonamide Derivatives
- 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid (Compound 6j): A sulfonamide derivative with a trifluoromethoxy (-OCF₃) group. The -OCF₃ group offers improved metabolic stability compared to -CF₃ in drug design .
Comparison with Cinnamic Acid Derivatives
Applications : Cinnamic acid derivatives are preferred in optoelectronics, whereas benzoic acids are more common in pharmaceutical intermediates .
Tables and Data Sources :
Biological Activity
2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl and bromo substituents can significantly influence its interaction with biological targets, making it a candidate for various therapeutic applications.
- CAS Number : 1602202-88-9
- Molecular Formula : C8H5BrF3OS
- Molecular Weight : 303.09 g/mol
The biological activity of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets. The bromo substituent can also play a role in modulating the compound's reactivity and binding affinity.
Biological Activities
Research indicates that 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid exhibits various biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been reported to have Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
- For instance, derivatives with similar structures have shown MIC values as low as 0.5 µg/mL against Staphylococcus aureus, including MRSA strains .
- Antitumor Potential :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effectiveness of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid against various bacterial strains. The results indicated that the compound exhibited potent activity against MRSA with an MIC of 62.5 µg/mL, outperforming some conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| MRSA | 62.5 | Gentamicin (125) |
| E. coli | 125 | Gentamicin (250) |
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines showed that derivatives of this compound could inhibit cell proliferation significantly, with IC50 values falling within the nanomolar range. This suggests that further development could lead to novel anticancer agents.
Research Findings
Recent research highlights the following findings regarding the biological activity of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
